molecular formula C12H10N2O4S B11796945 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide

5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide

Cat. No.: B11796945
M. Wt: 278.29 g/mol
InChI Key: UWKSDVIHKFHNAO-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide is a versatile chemical compound with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxy-nitrophenyl group and a carbothioamide group. It is used in various research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

5-(2-methoxy-5-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C12H10N2O4S/c1-17-9-3-2-7(14(15)16)6-8(9)10-4-5-11(18-10)12(13)19/h2-6H,1H3,(H2,13,19)

InChI Key

UWKSDVIHKFHNAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(2-methoxy-5-nitrophenyl)furan-2-carboxylic acid with thioamide under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carbothioamide group also contribute to its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar compounds to 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide include:

The uniqueness of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring substituted with a 2-methoxy-5-nitrophenyl group and a carbothioamide functional group. Its molecular formula is C12H10N2O5SC_{12}H_{10}N_{2}O_{5}S, which indicates the presence of both nitrogen and sulfur, elements that are often associated with biological activity.

The biological activity of 5-(2-methoxy-5-nitrophenyl)furan-2-carbothioamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, potentially leading to therapeutic effects against various diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that this compound may possess antimicrobial properties.
  • Anticancer Activity : Preliminary studies indicate that derivatives of furan compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anticancer Activity

Research has shown promising anticancer effects for related compounds. For instance, a study on carbamothioyl-furan derivatives indicated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. The results are summarized in Table 1 below:

CompoundHepG2 Cell Viability (%)Huh-7 Cell Viability (%)MCF-7 Cell Viability (%)
4d33.2945.0941.81
4a35.0137.31-
4b37.31--
4c39.22--
Control100100100

These findings suggest that modifications to the phenyl ring can significantly enhance anticancer activity, particularly when electron-donor substituents are present.

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial effects have been explored. Studies involving similar furan derivatives have indicated their efficacy against various bacterial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

Case Studies

  • Cardioprotective Effects : A related compound, [5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine (KR-32560), demonstrated cardioprotective effects in ischemia/reperfusion injury models. It reduced myocardial infarct size significantly and improved overall heart function during ischemic events .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of furan derivatives revealed that the positioning of nitro groups on the phenyl ring plays a crucial role in enhancing biological activity, particularly in anticancer applications .

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